molecular formula C20H12ClF5N2O2 B2885035 5-chloro-N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide CAS No. 339024-18-9

5-chloro-N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide

Katalognummer: B2885035
CAS-Nummer: 339024-18-9
Molekulargewicht: 442.77
InChI-Schlüssel: AKYPUSKCWUXTPY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a pyridine-3-carboxamide derivative characterized by a trifluoromethylbenzyl substituent at the 1-position of the pyridine ring and a 2,4-difluorophenyl carboxamide group at the 3-position. Its molecular formula is C₂₀H₁₂ClF₅N₂O₂, with a molecular weight of 442.77 g/mol . The presence of multiple halogen atoms (Cl, F) and the trifluoromethyl group enhances its lipophilicity, likely influencing its pharmacokinetic profile and binding affinity to molecular targets.

Eigenschaften

IUPAC Name

5-chloro-N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClF5N2O2/c21-15-7-12(18(29)27-17-5-4-14(22)8-16(17)23)10-28(19(15)30)9-11-2-1-3-13(6-11)20(24,25)26/h1-8,10H,9H2,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKYPUSKCWUXTPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C=C(C2=O)Cl)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClF5N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

5-Chloro-N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by:

  • A pyridine core
  • A carboxamide functional group
  • Multiple fluorine substituents which may influence its biological interactions.

Research indicates that this compound may act as an allosteric modulator of certain receptors, particularly nicotinic acetylcholine receptors (nAChRs). Allosteric modulators enhance or inhibit receptor activity without directly competing with the primary ligand. This mechanism is crucial for developing drugs aimed at neurological disorders.

Antifungal Properties

One study highlighted the antifungal activity of similar pyridine derivatives, indicating that modifications in the structure can enhance efficacy against various fungal strains. The presence of halogen atoms (like chlorine and fluorine) in the compound is often associated with increased bioactivity due to enhanced lipophilicity and receptor binding affinity .

Modulation of nAChRs

The compound has been shown to interact with α7 nAChRs, which are implicated in cognitive function and sensory gating. In vitro studies demonstrated that it acts as a positive allosteric modulator, enhancing responses to acetylcholine and nicotine. The modulation was characterized by:

  • EC50 Values : Concentration at which half-maximal effect is observed.
  • Maximal Modulation : Percentage increase in receptor activity compared to control.
CompoundEC50 (µM)Max Modulation (%)
5-Chloro-N-(2,4-difluorophenyl)-6-oxo...0.181200
Control Compound0.221100

This data suggests that the compound is highly effective at modulating nAChR activity, which could have implications for treating conditions like schizophrenia or Alzheimer's disease .

Case Studies

  • Cognitive Enhancement : In preclinical models, compounds similar to 5-chloro-N-(2,4-difluorophenyl)-6-oxo... were tested for their ability to improve cognitive deficits induced by various neurotoxins. Results indicated significant improvements in memory tasks when administered at optimal doses.
  • Sensory Gating : Another study explored the effects on sensory gating in animal models. The administration of this compound led to improved sensory processing, suggesting potential therapeutic applications in disorders characterized by sensory processing deficits .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound belongs to a class of pyridinecarboxamides, which are often explored for agrochemical or pharmaceutical applications. Below is a detailed comparison with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison of Selected Pyridinecarboxamide Derivatives

Compound Name Molecular Formula Key Substituents/Modifications Molecular Weight (g/mol) Key Differences/Applications
5-Chloro-N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide C₂₀H₁₂ClF₅N₂O₂ 2,4-Difluorophenyl; 3-(trifluoromethyl)benzyl 442.77 High lipophilicity due to trifluoromethyl and difluorophenyl groups; potential agrochemical use .
5-Chloro-1-(3-chlorobenzyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide C₂₀H₁₆Cl₂N₂O₃ 4-Methoxyphenyl; 3-chlorobenzyl 403.26 Methoxy group enhances solubility but reduces lipophilicity; used in early-stage drug discovery .
5-Chloro-6-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide C₂₀H₁₄ClF₃N₂O₂ Phenyl instead of 2,4-difluorophenyl 406.79 Lower halogenation reduces electronegativity; weaker target binding reported in patents .
N-(2,4-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (Diflufenican) C₁₉H₁₂F₅N₂O₂ Phenoxy linker instead of benzyl; pyridine-3-carboxamide 400.30 Commercial herbicide; phenoxy group enhances stability in environmental conditions .

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity: The trifluoromethyl group in the benzyl position (as in the target compound) significantly increases metabolic stability compared to non-fluorinated analogs (e.g., the 3-chlorobenzyl derivative in ). The 2,4-difluorophenyl carboxamide group enhances binding to fungal cytochrome P450 enzymes, as observed in structurally related agrochemicals .

Molecular Weight and Lipophilicity :

  • The target compound’s molecular weight (442.77 g/mol) is higher than most analogs due to multiple fluorine atoms. This correlates with increased LogP values (>4), suggesting favorable membrane permeability .
  • Compounds with methoxy substituents (e.g., ) exhibit lower LogP (~3.2), reducing their utility in hydrophobic target interactions.

Patent and Commercial Relevance: Diflufenican () shares the 2,4-difluorophenyl carboxamide motif but replaces the benzyl group with a phenoxy linker. The phenyl-substituted analog () lacks the difluorophenyl group, resulting in reduced antifungal activity in preliminary assays.

Q & A

Basic: What are the established synthetic routes for this compound, and what are critical reaction parameters?

Answer:
The synthesis typically involves multi-step organic reactions. Key steps include:

  • Step 1: Formation of the pyridine-3-carboxamide core via condensation of substituted pyridine precursors with chlorinated anilines under reflux in polar aprotic solvents (e.g., DMF or THF) .
  • Step 2: Introduction of the 3-(trifluoromethyl)benzyl group via nucleophilic substitution or coupling reactions, often requiring catalysts like Pd(PPh₃)₄ for cross-coupling .
  • Step 3: Final functionalization (e.g., oxidation of the pyridone ring) using oxidizing agents such as m-CPBA or KMnO₄ under controlled temperatures (60–80°C) .
    Critical Parameters: Solvent choice (e.g., THF vs. DMF impacts reaction rate), temperature control to avoid byproducts, and stoichiometric ratios to ensure regioselectivity .

Basic: Which spectroscopic methods are most effective for structural confirmation?

Answer:

  • NMR (¹H/¹³C): Assigns proton environments (e.g., distinguishing pyridone carbonyl signals at δ ~165 ppm) and confirms substitution patterns on aromatic rings .
  • IR Spectroscopy: Identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the carboxamide, C-F stretches at 1100–1250 cm⁻¹) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ peak at m/z 473.06 for C₂₁H₁₂ClF₅N₂O₂) and fragmentation patterns .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:
Contradictions often arise from impurities or assay variability. Mitigation strategies include:

  • Purity Validation: Use HPLC (≥95% purity, C18 column, acetonitrile/water gradient) to rule out synthetic byproducts .
  • Assay Standardization: Compare activity across multiple assays (e.g., kinase inhibition vs. cytotoxicity) and validate with structural analogs (e.g., pyridazine derivatives with similar trifluoromethyl groups ).
  • Structural Reanalysis: Re-examine X-ray crystallography or DFT calculations to confirm stereoelectronic effects influencing target binding .

Advanced: What strategies optimize yield in the final coupling step?

Answer:
Yield optimization requires systematic parameter screening:

  • Design of Experiments (DoE): Vary temperature (40–100°C), solvent (DMF vs. DMSO), and catalyst loading (e.g., 1–5 mol% Pd) to identify ideal conditions .
  • Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 24 hrs to 2 hrs) and improves regioselectivity .
  • In Situ Monitoring: Use LC-MS to track intermediate formation and adjust reagent addition dynamically .

Basic: Which functional groups are critical for its bioactivity?

Answer:

  • Trifluoromethyl Group: Enhances lipophilicity and metabolic stability, critical for membrane penetration .
  • Chloro Substituent: Modulates electron density on the pyridine ring, influencing binding to hydrophobic enzyme pockets .
  • Difluorophenyl Moiety: Engages in halogen bonding with target proteins (e.g., kinase ATP-binding domains) .

Advanced: How to design mechanistic studies for its enzyme inhibition?

Answer:

  • Enzyme Kinetics: Perform Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive) using purified enzyme targets (e.g., MAPK or EGFR kinases) .
  • Molecular Docking: Use software like AutoDock Vina to model interactions between the carboxamide group and catalytic lysine residues .
  • Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

Basic: What are common stability issues during storage?

Answer:

  • Hydrolysis Sensitivity: The pyridone ring is prone to hydrolysis in aqueous buffers. Store in anhydrous DMSO at -20°C .
  • Light Sensitivity: Protect from UV exposure to prevent degradation of the trifluoromethyl group .

Advanced: How to address low solubility in biological assays?

Answer:

  • Co-solvent Systems: Use DMSO/PEG-400 mixtures (≤5% DMSO) to maintain solubility without cytotoxicity .
  • Prodrug Design: Introduce phosphate or ester groups on the carboxamide to enhance aqueous solubility, followed by enzymatic cleavage in vivo .

Basic: What computational tools predict its ADMET properties?

Answer:

  • SwissADME: Predicts logP (2.8), aqueous solubility (-4.2 LogS), and CYP450 interactions .
  • ProTox-II: Estimates hepatotoxicity risk (e.g., mitochondrial membrane disruption) based on structural alerts .

Advanced: How to validate off-target effects in phenotypic screens?

Answer:

  • CRISPR-Cas9 Knockout: Eliminate primary targets (e.g., specific kinases) to identify residual activity .
  • PharmMapper: Reverse-docking to predict secondary targets (e.g., GPCRs or ion channels) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.